molecular formula C23H23NO4S B285135 Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No. B285135
M. Wt: 409.5 g/mol
InChI Key: WGJYPALYJZRGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate, commonly known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiophene-based compound that has been synthesized through multiple methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of DMPT is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, which regulates reproductive function in animals. DMPT has been shown to stimulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in animals, which can lead to increased gonadal development and reproductive performance. DMPT may also act on other pathways, including the growth hormone-releasing hormone (GHRH) pathway, which regulates growth and development in animals.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects in animals, including increased feed intake, improved growth performance, enhanced meat quality, and increased reproductive performance. DMPT has also been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for laboratory experiments, including its ease of synthesis and purification, its stability, and its low toxicity. However, DMPT has some limitations, including its potential to interact with other compounds and its limited solubility in water.

Future Directions

There are several future directions for DMPT research, including its potential applications in other fields, such as biotechnology and environmental science. DMPT may also be studied for its mechanism of action in more detail, and its potential interactions with other compounds may be investigated. Additionally, the effects of DMPT on different animal species and in different environmental conditions may be studied to determine its optimal use.

Synthesis Methods

DMPT can be synthesized through multiple methods, including the reaction of 3,5-dimethylphenol with ethyl chloroformate, followed by the reaction of the resulting intermediate with 4-phenylthiophene-2-carboxylic acid. Another method involves the reaction of 3,5-dimethylphenol with 4-phenylthiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with ethyl chloroformate. Both methods result in the formation of DMPT, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

DMPT has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been used as a feed additive for livestock, poultry, and fish, as it has been shown to increase feed intake, improve growth performance, and enhance meat quality. In aquaculture, DMPT has been used as a pheromone to induce spawning in various fish species, including carp, tilapia, and catfish. In medicine, DMPT has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-viral agent.

properties

Molecular Formula

C23H23NO4S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-[[2-(3,5-dimethylphenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C23H23NO4S/c1-4-27-23(26)21-19(17-8-6-5-7-9-17)14-29-22(21)24-20(25)13-28-18-11-15(2)10-16(3)12-18/h5-12,14H,4,13H2,1-3H3,(H,24,25)

InChI Key

WGJYPALYJZRGHL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC(=CC(=C3)C)C

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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